2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC18199963
Molecular Formula: C9H4F6O
Molecular Weight: 242.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4F6O |
|---|---|
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
| Standard InChI Key | FJZUHXACIFAGEF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The IUPAC name 2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one systematically describes its structure: a phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl () group, linked to a ketone functional group bearing two fluorine atoms at the α-carbon . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1823813-02-0 | |
| Molecular Formula | ||
| Molecular Weight | 242.12 g/mol | |
| SMILES Notation | FC1=CC(=CC(=C1)F)C(=O)C(F)F |
Structural Analysis
The compound’s geometry features a planar phenyl ring with electron-withdrawing substituents ( and ) that induce strong inductive effects, polarizing the aromatic system. The α-difluoroketone moiety () further enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. X-ray crystallography of analogous compounds reveals bond lengths of approximately for the carbonyl group and for C-F bonds, consistent with typical fluorinated aromatics .
Physicochemical Properties
Thermal and Solubility Profiles
Fluorination significantly alters physical properties. The compound is expected to exhibit:
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Melting Point: Estimated based on analogs.
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Lipophilicity: Calculated logP ≈ 2.8 (via ChemAxon), indicating moderate hydrophobicity.
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Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at (C=O stretch) and (C-F stretches) .
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NMR: -NMR would show distinct signals for aromatic F (), (), and α-F ().
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, plausible methods include:
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Friedel-Crafts Acylation: Reacting 3-fluoro-5-(trifluoromethyl)benzene with chloro-difluoroacetyl chloride in the presence of .
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Oxidative Fluorination: Converting a diketone precursor using or .
Optimization Challenges
Key challenges involve controlling regioselectivity during fluorination and minimizing side reactions such as over-fluorination or ring degradation. Yields for similar syntheses range from 40%–65%.
Applications and Research Findings
Agrochemical Uses
In agrochemicals, fluorinated compounds improve pesticide persistence. The trifluoromethyl group resists metabolic degradation, extending field efficacy.
Materials Science
The compound’s high electronegativity makes it a candidate for:
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Liquid crystals in displays.
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Fluoropolymer precursors for corrosion-resistant coatings.
Future Research Directions
Unanswered Questions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Biological Screening: Testing against kinase or protease targets.
Technological Innovations
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Flow Chemistry: Enhancing yield and purity via continuous processes.
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Computational Modeling: Predicting reactivity using DFT calculations.
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